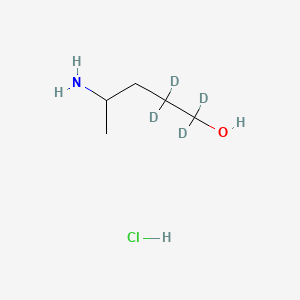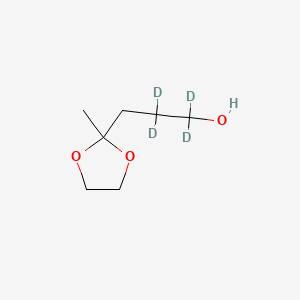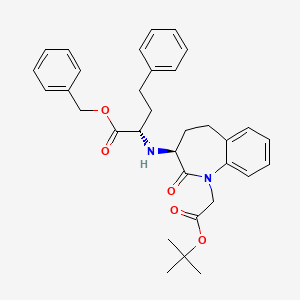
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is an ester-protected metabolite of benazepril . It is the active metabolite of benazepril and acts as an inhibitor of angiotensin-converting enzyme .
Molecular Structure Analysis
The molecular formula of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is C33H38N2O5 . The molecular weight is 542.67 . The SMILES representation isCC(C)(C)OC(=O)CN1C2=C(CCN@HC(=O)OCC3=CC=CC=C3)C1=O)C=CC=C2 . Physical And Chemical Properties Analysis
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is soluble in Chloroform and Ethyl Acetate . It should be stored at -20° C .Aplicaciones Científicas De Investigación
Pharmacodynamic and Pharmacokinetic Properties
Benazepril is known for its conversion in vivo to its active form, benazeprilat. It effectively decreases blood pressure in patients with mild to moderately severe hypertension. Benazepril has been compared to other antihypertensive agents, showing at least equivalent efficacy. It also has beneficial effects on cardiac function and improves symptoms and exercise capacity in patients with congestive heart failure. Its pharmacokinetic properties ensure effectiveness when administered as a single daily dose, highlighting its importance in hypertension management and potential in heart failure treatment (Balfour & Goa, 1991).
Glycine-Site NMDA Receptor Antagonists
Research on glycine-site NMDA receptor antagonists, including derivatives like benzyl esters, indicates their promise in treating central and peripheral nervous system disorders. These compounds, by modulating the glycine site on the NMDA receptor, show potential in treating conditions such as cerebral ischemia, epilepsy, head injury, and schizophrenia. However, achieving suitable in vivo activity poses challenges, notably due to the difficulty in crossing the blood-brain barrier (Kulagowski & Leeson, 1995).
Plant Abiotic Stress Resistance
The roles of glycine betaine (GB) and proline, substances related to the chemical nature of benazeprilat benzyl ester, in improving plant abiotic stress resistance have been explored. These organic osmolytes, which accumulate in response to environmental stresses, have demonstrated positive effects on enzyme and membrane integrity, aiding in osmotic adjustment in stressed plants. This research area provides an interesting angle on the broader applications of similar compounds in enhancing plant resilience to adverse conditions (Ashraf & Foolad, 2007).
Etherification Processes
The etherification process of glycerol, involving tert-butyl alcohol, results in various ether compounds. This process is relevant to the synthesis and modification of chemical compounds like benazeprilat benzyl ester. Understanding these reaction mechanisms can provide insights into the production and potential applications of these and related compounds in industrial and pharmaceutical contexts (Palanychamy et al., 2022).
Synthetic and Biological Applications
The synthesis and application of compounds derived from o-phenylenediamines, which could include chemical relatives of benazeprilat benzyl ester, have been explored for their therapeutic potential. The studies cover a range of synthetic methods and biological applications, indicating the versatility of these compounds in medicinal chemistry (Ibrahim, 2011).
Mecanismo De Acción
Target of Action
The primary target of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This results in a decrease in sodium and water reabsorption, leading to a decrease in blood volume and blood pressure .
Pharmacokinetics
It is known that benazepril, the parent drug, is metabolized in the liver where the cleavage of the ester group takes place .
Result of Action
The primary result of the action of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a reduction in blood pressure. This is achieved through the inhibition of the RAAS, leading to vasodilation, decreased blood volume, and decreased cardiac and vascular resistance .
Propiedades
IUPAC Name |
benzyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCSKKNSVKJXAY-NSOVKSMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675669 |
Source


|
| Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester | |
CAS RN |
1356838-13-5 |
Source


|
| Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

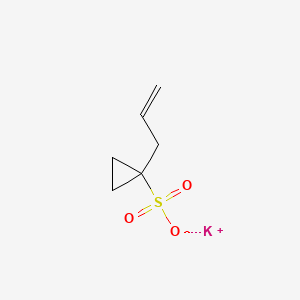
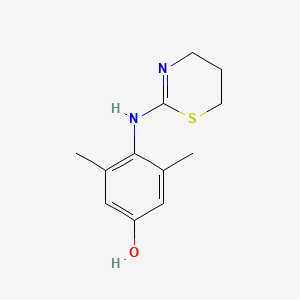

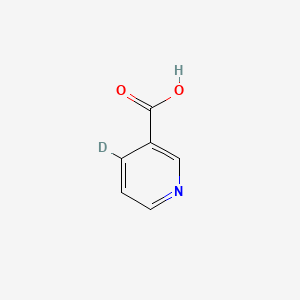
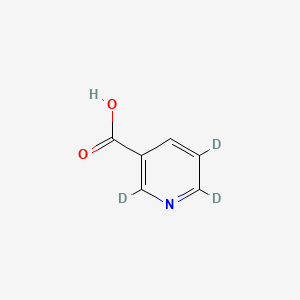
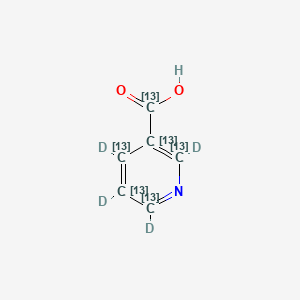

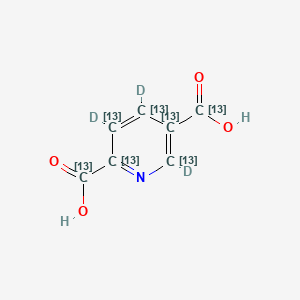
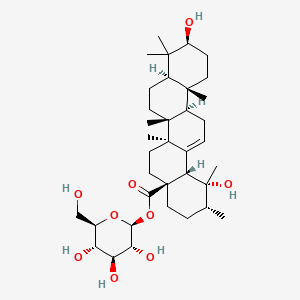
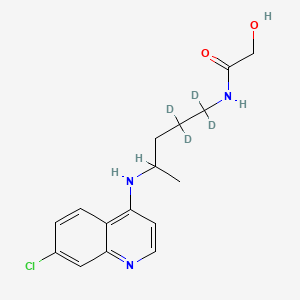
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
